5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound belonging to the oxadiazole family, characterized by its five-membered ring structure that contains two nitrogen atoms and one oxygen atom. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly in drug design and development. The presence of both an oxadiazole ring and a carboxylic acid group enhances its chemical reactivity and interaction with biological targets .
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is classified as a heterocyclic compound due to its unique ring structure. It falls under the broader category of oxadiazoles, which are known for their potential pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions. A common method includes the reaction of a hydrazide with an ester in the presence of a dehydrating agent. This reaction often requires heating and the use of solvents such as ethanol or acetonitrile to facilitate the formation of the oxadiazole ring .
The molecular formula of 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is C8H10N2O4. Its structure features an oxadiazole ring attached to a methyloxolane moiety and a carboxylic acid group.
Property | Value |
---|---|
Molecular Formula | C8H10N2O4 |
Molecular Weight | 198.18 g/mol |
IUPAC Name | 5-(5-methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI | InChI=1S/C8H10N2O4/c1-4-... |
InChI Key | DROIYZUJPCDUJM-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CO1)C2=NC(=NO2)C(=O)O |
The structural configuration allows for potential interactions with various biological targets due to the functional groups present .
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can participate in several types of chemical reactions:
These reactions are facilitated by specific reagents and conditions tailored to achieve desired transformations while maintaining the integrity of the oxadiazole core.
The mechanism of action for 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring may inhibit enzymatic activity or alter receptor functions through binding interactions facilitated by hydrogen bonding from the carboxylic acid group. This binding enhances the compound's affinity for specific biological molecules .
The compound exhibits typical characteristics associated with organic acids, including solubility in polar solvents like water and alcohols due to its carboxylic acid functionality.
Key chemical properties include:
These properties make it suitable for various applications in scientific research and industrial processes .
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several notable applications:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: